Propyphenazone
Overview
Description
It was originally patented in 1931 and is commonly used in combination with paracetamol and caffeine for the treatment of primary headache disorders . Propyphenazone is a pyrazolone derivative, which means it belongs to a class of compounds known for their anti-inflammatory, analgesic, and antipyretic activities .
Mechanism of Action
- It increases the pain threshold by inhibiting both isoforms of cyclooxygenase (COX-1, COX-2, and COX-3) involved in prostaglandin synthesis .
- Downstream effects involve decreased prostaglandin levels, leading to pain relief and reduced fever .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Propyphenazone plays a significant role in biochemical reactions due to its anti-inflammatory, analgesic, and antipyretic activities. It interacts with various enzymes and proteins, including cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. This compound inhibits COX enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . Additionally, it may interact with other biomolecules involved in inflammatory pathways, although these interactions are less well-characterized.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of prostaglandins, which play a role in cell signaling pathways related to inflammation and pain. This inhibition can lead to reduced inflammation and pain perception in cells. This compound may also impact gene expression by modulating the activity of transcription factors involved in inflammatory responses . Furthermore, it can affect cellular metabolism by altering the production of metabolites associated with inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of cyclooxygenase enzymes. By inhibiting these enzymes, this compound reduces the conversion of arachidonic acid to prostaglandins, thereby decreasing inflammation and pain. This inhibition is a key aspect of its analgesic and antipyretic effects
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of this compound are outweighed by its toxic effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its metabolism by liver enzymes. It is primarily metabolized by cytochrome P450 enzymes, which convert this compound into its active and inactive metabolites . These metabolic pathways can influence the efficacy and toxicity of this compound, as well as its interactions with other drugs. This compound may also affect metabolic flux and metabolite levels, particularly those related to inflammation and pain.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific tissues can influence its therapeutic effects and potential side effects . Understanding the transport and distribution of this compound is crucial for optimizing its clinical use.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization mechanisms can influence the efficacy of this compound in reducing inflammation and pain
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyphenazone is synthesized through a multi-step process. The synthesis begins with the combination of ethyl 2-isopropylacetoacetate and phenylhydrazine to form the pyrazolone ring in the intermediate compound. This intermediate is then alkylated with methyl iodide to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Propyphenazone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the pyrazolone ring structure.
Substitution: Substitution reactions can occur at different positions on the pyrazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can introduce halogen atoms into the pyrazolone ring.
Scientific Research Applications
Propyphenazone has a wide range of scientific research applications:
Medicine: It is used in combination with other drugs for the treatment of headaches, pain, and fever.
Industry: this compound is used in the pharmaceutical industry for the production of combination drugs.
Comparison with Similar Compounds
Propyphenazone is structurally related to several other compounds, including:
Phenazone: Similar analgesic and antipyretic properties but different metabolic pathways.
Aminophenazone: Known for its strong anti-inflammatory effects but associated with severe blood dyscrasias.
Phenylbutazone: Used for its anti-inflammatory properties but has a different mechanism of action involving the inhibition of prostaglandin H synthase.
Uniqueness of this compound: this compound is unique in its balanced profile of analgesic, antipyretic, and anti-inflammatory effects. Unlike aminophenazone, it does not form potentially carcinogenic nitrosamines, making it a safer alternative .
Properties
IUPAC Name |
1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWLVJLKJGVOKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023529 | |
Record name | Propyphenazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479-92-5 | |
Record name | Propyphenazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyphenazone [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyphenazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13524 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-(1-methylethyl)-2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propyphenazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyphenazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.855 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYPHENAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OED8FV75PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.